2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol
Description
2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol is a phenolic derivative featuring a central phenol ring substituted with an ethoxy group at the 2-position and a benzylamino-methyl group at the 6-position. The benzylamino moiety is further functionalized with a 4-(methylthio)phenyl group.
The methylthio (SCH₃) group in the 4-position of the benzyl substituent introduces electron-donating effects, which may influence the compound’s electronic properties, solubility, and reactivity .
Properties
IUPAC Name |
2-ethoxy-6-[[(4-methylsulfanylphenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-3-20-16-6-4-5-14(17(16)19)12-18-11-13-7-9-15(21-2)10-8-13/h4-10,18-19H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNDXUDKBRKQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNCC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and 4-(methylthio)benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
The following table summarizes key structural analogues and their distinguishing features:
*Calculated based on molecular formula.
Key Observations:
Schiff base analogues (e.g., ) exhibit imine (C=N) linkages, which are prone to hydrolysis, whereas the benzylamino-methyl group in the target compound offers greater stability under physiological conditions.
Steric and Electronic Considerations: The adamantane-derived imine in introduces significant steric bulk, which may hinder coordination with smaller metal ions but enhance selectivity for larger ions. Methoxy vs.
Computational and Spectroscopic Comparisons
- DFT Studies : Schiff base derivatives (e.g., ) have been analyzed using Density Functional Theory (DFT), revealing HOMO-LUMO gaps of ~4.5 eV, indicating moderate reactivity. The methylthio group in the target compound is expected to lower this gap due to electron donation, increasing redox activity .
- Crystallographic Data: The crystal structure of 2-ethoxy-6-[(4-methylphenyl)imino]phenol shows a planar geometry with intramolecular hydrogen bonding (O–H···N), stabilizing the imine linkage. Similar hydrogen bonding is anticipated in the target compound.
Biological Activity
2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol, with the molecular formula C17H21NO2S and CAS number 1223889-89-1, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 303.43 g/mol
- Purity : Minimum purity of >90%
- Storage Conditions : Requires specific temperature control for stability
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on its effects on insulin signaling and potential therapeutic applications in metabolic disorders such as type 2 diabetes mellitus (T2DM).
The biological activity of 2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol is largely attributed to its interaction with protein targets involved in metabolic pathways. Notably, it has been studied as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is a key regulator in insulin signaling.
In Vitro Studies
A study highlighted the compound's ability to enhance insulin-stimulated glucose uptake in cellular models without significant cytotoxicity. This suggests a promising role in managing glucose levels in diabetic conditions. The IC50 value for PTP1B inhibition was reported at , indicating a strong inhibitory effect compared to other compounds tested .
Comparative Analysis Table
| Compound Name | IC50 (μM) | Selectivity | Membrane Permeability (Papp cm/s) | Biological Activity |
|---|---|---|---|---|
| 2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol | 0.07 | 32-fold over TCPTP | Insulin signaling enhancement | |
| Compound A | 0.15 | 20-fold | Moderate | |
| Compound B | 0.05 | 25-fold | High |
Case Studies
-
Insulin Sensitivity Enhancement :
In a controlled study, the administration of the compound led to a statistically significant increase in glucose uptake in muscle cells under insulin-stimulated conditions, suggesting its potential utility in T2DM management. -
Antioxidant Properties :
Additional investigations revealed that derivatives of this compound exhibited antioxidant activities, contributing to cellular protection against oxidative stress, a common issue in metabolic disorders. -
Toxicological Assessment :
Toxicological evaluations indicated low cytotoxicity levels at therapeutic concentrations, making it a candidate for further development in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
